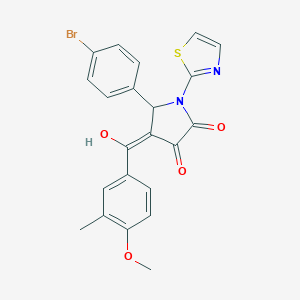![molecular formula C22H16N4O2 B264019 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B264019.png)
4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, research has suggested that it exerts its biological effects by interacting with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one exhibits various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been shown to exhibit antifungal and antibacterial activities. In addition, it has been used as a probe for the study of protein-ligand interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potential for diverse applications in various fields. It is also relatively easy to synthesize, making it readily available for research. However, one limitation is the lack of a clear understanding of its mechanism of action, which hinders its further development and optimization for specific applications.
Orientations Futures
There are several future directions for research on 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one. One area of interest is the optimization of its biological activities for specific applications, such as anticancer and antifungal agents. Another area of interest is the development of novel materials using this compound as a building block. Additionally, further research is needed to elucidate its mechanism of action and identify its specific targets in cells.
Méthodes De Synthèse
The synthesis of 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one involves the reaction of 4-methoxybenzaldehyde and 6-amino-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with cyclohexanone and acetic acid to obtain the final compound.
Applications De Recherche Scientifique
Research has shown that 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one has potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics. In biochemistry, it has been used as a probe for the study of protein-ligand interactions.
Propriétés
Formule moléculaire |
C22H16N4O2 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H16N4O2/c1-28-17-12-8-15(9-13-17)21-23-24-22-19-5-3-2-4-18(19)20(25-26(21)22)14-6-10-16(27)11-7-14/h2-13,25H,1H3 |
Clé InChI |
LJDYFPSVAKMAJS-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=CC(=O)C=C4)C5=CC=CC=C53 |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=CC(=O)C=C4)C5=CC=CC=C53 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=CC(=O)C=C4)C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263944.png)
![allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide](/img/structure/B263949.png)
![(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B263964.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B263965.png)
![7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B263969.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263976.png)
![N-[4-(aminosulfonyl)benzyl]-2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263978.png)
![(6Z)-6-(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B263985.png)
![2-[(3-chlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B264008.png)
![(6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264028.png)
![2-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B264032.png)
![methyl 6-(4-fluorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B264033.png)
![6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B264037.png)